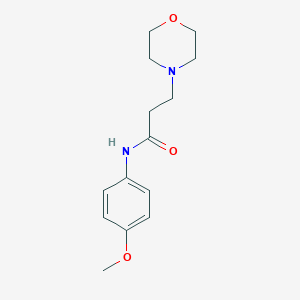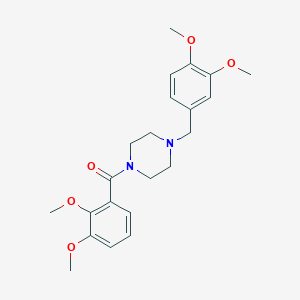
N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide, also known as MMP or NS-105, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of neuronal activity and synaptic plasticity.
Mécanisme D'action
N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. The NMDA receptor is a heterotetramer composed of two GluN1 subunits and two GluN2 subunits. The binding of glutamate and glycine to the receptor results in the opening of the ion channel and the influx of calcium ions into the cell. N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide inhibits this process by binding to the glycine site and preventing the binding of glycine to the receptor.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide has been shown to improve cognitive function in animal models of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide has also been shown to have neuroprotective effects in ischemic brain injury and traumatic brain injury. N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide has been shown to decrease the release of glutamate and the production of reactive oxygen species, which are involved in the pathophysiology of these disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide in lab experiments is its selectivity for the NMDA receptor. N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide does not bind to other receptors, which reduces the risk of off-target effects. However, the use of N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide. One direction is the development of more potent and selective NMDA receptor antagonists based on the structure of N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide. Another direction is the investigation of the potential therapeutic applications of N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide in other neurological disorders such as epilepsy and traumatic brain injury. The use of N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide in combination with other drugs such as cholinesterase inhibitors and dopamine agonists is also an area of future research. Finally, the development of new delivery methods for N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide such as nanoparticles and liposomes may improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide involves the reaction of 4-methoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-chloropropan-1-amine to yield N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide. The purity of the synthesized compound is verified by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The NMDA receptor is involved in the regulation of synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity has been implicated in the pathophysiology of these disorders. N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide, as a selective antagonist of the NMDA receptor, has the potential to modulate NMDA receptor activity and improve cognitive function in these disorders.
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C14H20N2O3/c1-18-13-4-2-12(3-5-13)15-14(17)6-7-16-8-10-19-11-9-16/h2-5H,6-11H2,1H3,(H,15,17) |
Clé InChI |
AADMTPLSULNELI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCOCC2 |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)CCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)

![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)

![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)
![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)
![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)
![4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)